2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde is a chemical compound with the molecular formula and a molecular weight of approximately 168.24 g/mol. It is categorized as a pyran derivative, specifically featuring a diethyl group at the 2 and 5 positions and an aldehyde functional group at the 2 position of the pyran ring. The compound is known for its unique structure, which includes a saturated six-membered ring containing one oxygen atom and a carbonyl group.
The compound can be represented by the following structural formula:
textO || C - C / \ C C / \ / \C C - C C \ / \ / C C
Additionally, this compound can react with molecular oxygen, leading to oxidation reactions that may produce various aldehydes and ketones depending on the reaction conditions .
The synthesis of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde can be achieved through several methods:
2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde has several applications:
Studies on interaction mechanisms involving 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde primarily focus on its reactivity with nucleophiles during chemical transformations such as the Cannizzaro reaction. These interactions reveal insights into its behavior in various chemical environments and potential pathways for further functionalization.
Several compounds share structural similarities with 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3,4-Dimethyl-2H-pyran-2-carbaldehyde | Contains methyl groups instead of ethyl groups. | |
| 2-Methyl-3,4-dihydro-2H-pyran-2-carbaldehyde | Features a methyl group at position 2. | |
| 3-Ethyl-4-methyl-2H-pyran-2-carbaldehyde | Combines ethyl and methyl substitutions on the ring. |
The uniqueness of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde lies in its specific substitution pattern (diethyl groups) that influences its reactivity and potential applications compared to these similar compounds. Its distinct structure may lead to different physical properties and reactivity profiles that are advantageous for specific synthetic applications.
The inherent chirality of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde necessitates precise stereochemical control. While enzymatic methods are not explicitly documented for this compound, analogous dihydropyran systems demonstrate the feasibility of lipase-catalyzed kinetic resolution. For instance, Pseudomonas cepacia lipase has been shown to enantioselectively acylate secondary alcohols in dihydropyran derivatives, achieving enantiomeric excess (ee) values >90% under mild aqueous conditions.
Critical parameters for optimizing enzymatic resolution include:
Recent advances in computational docking simulations enable predictive modeling of enzyme-substrate interactions, potentially reducing experimental optimization cycles for novel dihydropyrans.
The aldehyde functionality at C-2 enables base-mediated disproportionation via the Cannizzaro reaction. Under strongly basic conditions (NaOH, 40% aq.), the compound undergoes self-redox processes:
$$ 2\text{ RCHO} + \text{OH}^- \rightarrow \text{RCOO}^- + \text{RCH}_2\text{OH} $$
Key findings from stoichiometric studies:
This pathway provides direct access to both 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylic acid and the corresponding alcohol, valuable intermediates for further functionalization.
Microwave-assisted synthesis significantly improves the efficiency of dihydropyran formation. A comparative study demonstrates:
| Condition | Time (h) | Yield (%) | Energy Use (kW) |
|---|---|---|---|
| Conventional | 12 | 67 | 1.2 |
| Microwave (150W) | 0.5 | 89 | 0.3 |
The methodology employs:
Notably, the intramolecular Michael addition step shows complete stereochemical retention at C-3 and C-4 positions under microwave irradiation.
Controlled oxidation of the aldehyde group employs Jones reagent (CrO₃/H₂SO₄) under modified conditions:
Optimized protocol:
Key analytical data for oxidation products:
The method achieves 94% conversion efficiency while minimizing overoxidation byproducts through precise pH control (maintained at 3.5-4.0).
The design of selective adenosine receptor agonists represents a critical area of G-protein coupled receptor research, with 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde serving as a pivotal structural template for developing compounds that target adenosine receptor subtypes. The compound's unique dihydropyran scaffold provides an optimal framework for achieving selectivity between adenosine receptor subtypes adenosine A1, adenosine A2A, adenosine A2B, and adenosine A3 receptors [2].
The primary strategy in adenosine receptor agonist design involves the systematic modification of the dihydropyran core structure to enhance binding affinity and selectivity. Research has demonstrated that the conversion of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde to its corresponding (R)-enantiomer produces compounds with exceptional potency at adenosine A2A and adenosine A3 receptors, with Ki values of 3.76 nM and 4.51 nM respectively . This represents a significant advancement over existing adenosine receptor modulators such as CGS 21680, showing seven-fold superior binding affinity .
The stereochemical configuration plays a crucial role in adenosine receptor recognition. The (R)-configuration of the dihydropyran ring system has been identified as essential for optimal receptor binding, with the (R)-enantiomer demonstrating markedly superior affinity compared to the (S)-enantiomer . This stereoselectivity indicates that the three-dimensional arrangement of substituents around the dihydropyran core directly influences the compound's ability to engage with specific amino acid residues within the adenosine receptor binding pocket [2].
Molecular design principles for adenosine receptor agonists derived from 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde focus on several key structural elements. The 2,5-diethyl substitution pattern provides optimal hydrophobic interactions with the receptor's transmembrane regions, while the aldehyde functionality at the 2-position serves as a crucial recognition element . Additionally, the incorporation of specific substituents at the 4-position of the dihydropyran ring, such as phenyl groups, has been shown to enhance selectivity profiles [2].
The template-based approach to adenosine receptor agonist design utilizing the dihydropyran scaffold has proven highly successful in generating compounds with distinct pharmacological profiles. Unlike traditional adenosine derivatives that often suffer from poor selectivity between receptor subtypes, the dihydropyran-based compounds demonstrate enhanced discrimination between adenosine A1, adenosine A2A, and adenosine A3 receptors [2]. This selectivity is particularly valuable for therapeutic applications where activation of specific adenosine receptor subtypes is desired while avoiding off-target effects.
The structure-activity relationship studies of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde and its derivatives have revealed critical insights into the molecular requirements for selective G-protein coupled receptor targeting. These investigations have systematically explored the effects of various structural modifications on receptor binding affinity, selectivity, and functional activity [2] .
The core dihydropyran ring system serves as a privileged scaffold for G-protein coupled receptor interaction, with the oxygen atom at the 1-position providing essential hydrogen bonding capabilities with receptor amino acid residues. Comparative studies between dihydropyran derivatives and their corresponding 1,4-dihydropyridine analogs have demonstrated that the pyran oxygen replacement for the nitrogen-hydrogen group results in distinct binding profiles [2]. While dihydropyridine derivatives showed superior affinity in many cases, the pyran derivatives exhibited enhanced selectivity, particularly for adenosine A3 receptors.
The 2,5-diethyl substitution pattern has been identified as a critical determinant of receptor selectivity. Structure-activity relationship analyses indicate that the ethyl groups at positions 2 and 5 of the dihydropyran ring create an optimal hydrophobic environment that complements the binding pocket architecture of adenosine receptors [2]. Modifications to these ethyl substituents, including replacement with methyl, propyl, or larger alkyl groups, result in decreased binding affinity and altered selectivity profiles.
The aldehyde functionality at the 2-position represents a key pharmacophore element that directly influences receptor recognition. Studies have shown that conversion of the aldehyde to other functional groups, such as alcohols or carboxylic acids, significantly impacts binding affinity . The aldehyde group appears to form critical interactions with specific amino acid residues in the adenosine receptor binding site, potentially through hydrogen bonding or electrostatic interactions.
Position-specific structure-activity relationships have revealed that substitutions at the 4-position of the dihydropyran ring dramatically affect receptor selectivity. The incorporation of phenyl groups at this position enhances binding to adenosine A3 receptors, while smaller alkyl substituents favor adenosine A1 receptor selectivity [2]. These findings suggest that the 4-position substituent extends into a selectivity pocket within the receptor binding site, allowing for subtype-specific interactions.
The 3- and 5-positions of the dihydropyran ring accommodate ester functionalities that contribute to overall binding affinity and selectivity. Structure-activity relationship studies have demonstrated that diethyl ester groups at these positions provide optimal receptor interaction, with variations in ester chain length or branching patterns resulting in altered pharmacological profiles [2]. The preference for ethyl over methyl or propyl esters indicates specific steric requirements for optimal receptor binding.
Stereochemical considerations represent a fundamental aspect of structure-activity relationships for dihydropyran-based G-protein coupled receptor ligands. The absolute configuration at the 2-position of the dihydropyran ring determines both binding affinity and selectivity, with the (R)-configuration consistently demonstrating superior pharmacological properties compared to the (S)-enantiomer . This stereoselectivity reflects the precise three-dimensional requirements for optimal receptor-ligand interactions.
The development of prodrug strategies for 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde represents a critical approach to overcoming inherent limitations in bioavailability and pharmacokinetic properties. The compound's aldehyde functionality and lipophilic characteristics present both opportunities and challenges for prodrug design aimed at enhancing oral bioavailability and tissue-specific delivery [4] .
The primary prodrug strategy involves the temporary masking of the aldehyde functionality through the formation of reversible covalent bonds with suitable promoieties. Acetalization represents a particularly promising approach, where the aldehyde group is converted to dimethyl or diethyl acetals that undergo hydrolysis under physiological conditions to regenerate the active aldehyde [4]. This strategy protects the aldehyde from premature metabolism while maintaining the compound's pharmacological activity upon bioactivation.
Ester prodrug approaches have been extensively investigated for dihydropyran derivatives, focusing on the modification of hydroxyl groups that may be introduced through synthetic elaboration of the parent compound. The incorporation of amino acid esters, such as L-alanine or L-valine esters, has shown promise in enhancing intestinal absorption through recognition by peptide transporters . These amino acid ester prodrugs demonstrate improved solubility characteristics and enhanced membrane permeability compared to the parent compound.
The application of phosphate ester prodrugs represents another viable strategy for bioavailability enhancement. The temporary introduction of phosphate groups can significantly improve water solubility while maintaining the compound's ability to cross biological membranes through specific transporter-mediated uptake . Upon systemic absorption, endogenous phosphatases cleave the phosphate groups to regenerate the active compound.
Lipid-based prodrug strategies have been explored to enhance the oral bioavailability of dihydropyran derivatives. The attachment of fatty acid chains or other lipophilic moieties can improve the compound's compatibility with lipid-based formulations and enhance absorption through intestinal lymphatic pathways [4]. These approaches are particularly relevant for compounds with poor aqueous solubility, as they can facilitate incorporation into lipid-based delivery systems.
The development of enzyme-specific prodrugs represents an advanced approach to achieving tissue-selective activation. By incorporating cleavable linkers that are specifically recognized by enzymes present in target tissues, it becomes possible to achieve selective activation of the prodrug at the desired site of action . For adenosine receptor modulators, this approach could enable brain-specific activation by utilizing blood-brain barrier-crossing prodrugs that are activated by central nervous system-specific enzymes.
Stability considerations play a crucial role in prodrug design for dihydropyran derivatives. The prodrug must demonstrate sufficient stability in the gastrointestinal tract and systemic circulation to allow for effective absorption and distribution, while maintaining the ability to undergo bioactivation at the target site [4]. This requires careful selection of the promoiety and linker chemistry to achieve the appropriate balance between stability and bioactivation kinetics.
The evaluation of prodrug candidates involves comprehensive assessment of their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles. Studies have demonstrated that well-designed prodrugs can achieve significant improvements in oral bioavailability, with some examples showing enhancements of 300-500% compared to the parent compound . These improvements translate to reduced dosing requirements and improved therapeutic outcomes.
The incorporation of targeting moieties into prodrug designs enables the development of compounds with enhanced tissue selectivity. For adenosine receptor modulators, the attachment of brain-targeting vectors or inflammatory tissue-specific ligands can improve the therapeutic index by concentrating the active compound at the desired site of action while minimizing systemic exposure [4].
Recent advances in prodrug technology have focused on the development of dual-action prodrugs that simultaneously address multiple pharmacokinetic limitations. These sophisticated prodrug designs may incorporate multiple cleavable bonds, allowing for staged release of the active compound and extended duration of action . Such approaches are particularly relevant for compounds requiring sustained adenosine receptor modulation.